N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide
Description
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is a complex organic compound that features a benzoxazole moiety, a nitrobenzamide group, and a thiourea linkage
Properties
IUPAC Name |
N-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4S/c1-13-9-10-19-17(11-13)24-21(30-19)14-5-4-6-15(12-14)23-22(31)25-20(27)16-7-2-3-8-18(16)26(28)29/h2-12H,1H3,(H2,23,25,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHQZTDNYQFNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: Nitration of the benzene ring is usually carried out using a mixture of concentrated nitric and sulfuric acids.
Formation of the Thiourea Linkage: This involves the reaction of an isothiocyanate with an amine group to form the thiourea linkage.
Final Coupling: The final step involves coupling the benzoxazole derivative with the nitrobenzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the benzoxazole moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to DNA or proteins, disrupting their normal function. This is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases or kinases, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide: Similar structure but with different substituents on the benzoxazole ring.
2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Contains dichloro substituents, which may alter its chemical reactivity and biological activity.
Uniqueness
N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide is unique due to the combination of the benzoxazole moiety, nitro group, and thiourea linkage, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
